6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide
Brand Name: Vulcanchem
CAS No.: 954263-96-8
VCID: VC8334808
InChI: InChI=1S/C7H7N3S2/c1-4-5(6(8)11)10-2-3-12-7(10)9-4/h2-3H,1H3,(H2,8,11)
SMILES: CC1=C(N2C=CSC2=N1)C(=S)N
Molecular Formula: C7H7N3S2
Molecular Weight: 197.3 g/mol

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide

CAS No.: 954263-96-8

Cat. No.: VC8334808

Molecular Formula: C7H7N3S2

Molecular Weight: 197.3 g/mol

* For research use only. Not for human or veterinary use.

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide - 954263-96-8

Specification

CAS No. 954263-96-8
Molecular Formula C7H7N3S2
Molecular Weight 197.3 g/mol
IUPAC Name 6-methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide
Standard InChI InChI=1S/C7H7N3S2/c1-4-5(6(8)11)10-2-3-12-7(10)9-4/h2-3H,1H3,(H2,8,11)
Standard InChI Key VGDQUXAYRAZUGT-UHFFFAOYSA-N
SMILES CC1=C(N2C=CSC2=N1)C(=S)N
Canonical SMILES CC1=C(N2C=CSC2=N1)C(=S)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

6-Methylimidazo[2,1-b] thiazole-5-carbothioamide features a fused imidazo[2,1-b]thiazole core, with a methyl group at the 6-position and a carbothioamide (-C(=S)NH2_2) substituent at the 5-position . The imidazo-thiazole system consists of a five-membered imidazole ring fused to a six-membered thiazole ring, creating a planar bicyclic framework conducive to π-π stacking interactions in biological targets .

Table 1: Molecular and Structural Properties

PropertyValueSource
CAS No.954263-96-8
Molecular FormulaC7H7N3S2\text{C}_7\text{H}_7\text{N}_3\text{S}_2
Molecular Weight197.3 g/mol
SMILESCC1=C(N2C=CSC2=N1)C(=S)N
InChIKeyVGDQUXAYRAZUGT-UHFFFAOYSA-N
Topological Polar Surface Area103 Ų

The carbothioamide group enhances hydrogen-bonding capacity, while the methyl group influences lipophilicity, as evidenced by a predicted logP (clogP) of 5.4 for related analogs .

Spectroscopic and Physicochemical Profiling

Characterization of imidazo-thiazole derivatives typically employs UV-Vis, IR, 1H^1\text{H}-NMR, and mass spectrometry. For 6-methylimidazo[2,1-b][1, thiazole-5-carbothioamide, key spectral features include:

  • IR: Stretching vibrations at 3200–3400 cm1^{-1} (N-H), 1600–1650 cm1^{-1} (C=N), and 1250–1300 cm1^{-1} (C=S).

  • 1H^1\text{H}-NMR: Signals for methyl protons (~δ 2.5 ppm), thiazole protons (~δ 7.2–7.8 ppm), and carbothioamide NH2_2 (~δ 8.1 ppm) .

Predicted collision cross sections (CCS) for adducts, such as [M+H]+^+ (139.4 Ų) and [M-H]^- (140.9 Ų), suggest moderate molecular rigidity .

Synthesis and Chemical Characterization

Table 2: Representative Synthesis of Imidazo-Thiazole Derivatives

Starting MaterialConditionsProduct YieldReference
2-Amino-4-methylthiazoleCyclocondensation with α-bromoketone68%
Thiourea derivativesNaOH/EtOH, reflux72–85%

Purification and Analysis

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane), with HPLC purity >95%. Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 198.01541 ([M+H]+^+) .

CompoundTarget OrganismMIC/IC50_{50}MechanismSource
10aM. tuberculosis H37RV0.0625 µMQcrB inhibition
13cDrug-resistant M. tuberculosis1 µMNon-replicating MTB
16aM. vaccae0.25 µMOxygen-dependent respiration

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Methyl Substitution: Enhances lipophilicity, improving membrane permeability (clogP = 5.4 for 16a) .

  • Carbothioamide vs. Carboxamide: Thioamide derivatives show superior in vivo stability in murine models .

  • Spirothiazolidinone Derivatives: Ring-closed analogs (e.g., 18a-c) exhibit 10-fold higher potency than acyl-hydrazone precursors .

In Vivo Pharmacokinetics

Compound 10a demonstrates a maximum tolerated dose (MTD) >500 mg/kg in mice, with slow absorption (Tmax_{\text{max}} = 4–6 hr) and moderate bioavailability (F = 35%) .

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